molecular formula C12H7N5O9 B14862840 Nifursol-13C6

Nifursol-13C6

Cat. No.: B14862840
M. Wt: 371.17 g/mol
InChI Key: XXUXXCZCUGIGPP-AYIPRUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nifursol-13C6 is a labeled version of Nifursol, a potent and orally active veterinary antibiotic. It is primarily used for the prevention of histomoniasis, a disease affecting poultry. The compound is labeled with six carbon-13 isotopes, making it useful for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nifursol-13C6 involves the incorporation of carbon-13 isotopes into the Nifursol molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of stable heavy isotopes of carbon during the synthesis process .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is produced in specialized facilities equipped to handle stable isotopes and ensure the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Nifursol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products

The major products formed from the reactions of this compound include various metabolites, such as 3,5-dinitrosalicyclic acid hydrazide (DNSAH), which is a metabolic marker .

Scientific Research Applications

Nifursol-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

Nifursol-13C6 exerts its effects by rapidly metabolizing to form the metabolic marker 3,5-dinitrosalicyclic acid hydrazide (DNSAH). This marker can persist for a long time, allowing for extended studies on the compound’s effects. The molecular targets and pathways involved include the inhibition of bacterial growth and the prevention of histomoniasis in poultry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbon-13 labeling, which makes it particularly useful for research applications involving stable isotopes. This labeling allows for precise quantitation and tracking of the compound in various biological systems .

Properties

Molecular Formula

C12H7N5O9

Molecular Weight

371.17 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

InChI

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+/i3+1,4+1,6+1,8+1,9+1,11+1

InChI Key

XXUXXCZCUGIGPP-AYIPRUOYSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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